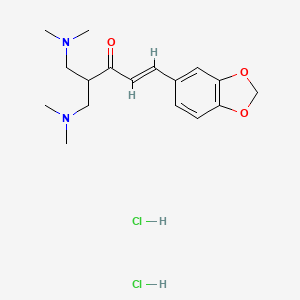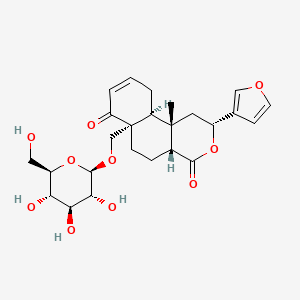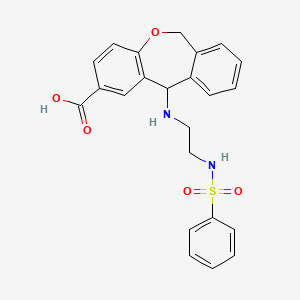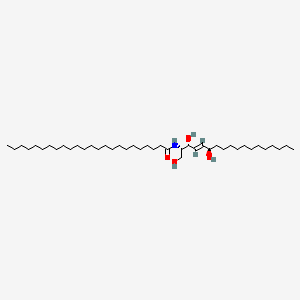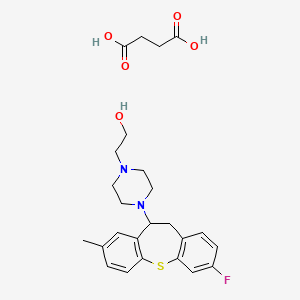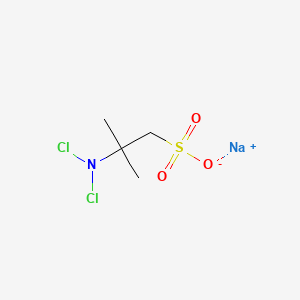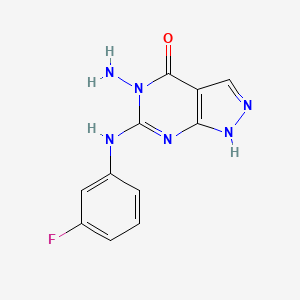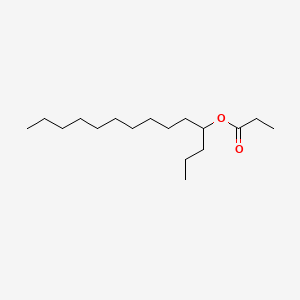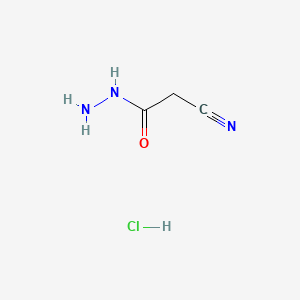
3-(4-Bromophenoxy)benzyl 2-(4-chlorophenyl)-2-ethylpropyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromophenoxy)benzyl 2-(4-chlorophenyl)-2-ethylpropyl ether is an organic compound with the molecular formula C23H22BrClO2 It is a complex ether that features both bromine and chlorine substituents on its aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenoxy)benzyl 2-(4-chlorophenyl)-2-ethylpropyl ether typically involves the reaction of 3-(4-bromophenoxy)benzyl alcohol with 2-(4-chlorophenyl)-2-ethylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the etherification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Bromophenoxy)benzyl 2-(4-chlorophenyl)-2-ethylpropyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new ethers or halogenated compounds.
Wissenschaftliche Forschungsanwendungen
3-(4-Bromophenoxy)benzyl 2-(4-chlorophenyl)-2-ethylpropyl ether has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(4-Bromophenoxy)benzyl 2-(4-chlorophenyl)-2-ethylpropyl ether involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Bromophenoxy)benzyl 2-(4-chlorophenyl)-2-methylpropyl ether
- 2-(4-Bromophenoxy)benzyl 2-(4-chlorophenyl)-2-ethylpropyl ether
Uniqueness
3-(4-Bromophenoxy)benzyl 2-(4-chlorophenyl)-2-ethylpropyl ether is unique due to its specific combination of bromine and chlorine substituents, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
80843-98-7 |
|---|---|
Molekularformel |
C24H24BrClO2 |
Molekulargewicht |
459.8 g/mol |
IUPAC-Name |
1-bromo-4-[3-[[2-(4-chlorophenyl)-2-methylbutoxy]methyl]phenoxy]benzene |
InChI |
InChI=1S/C24H24BrClO2/c1-3-24(2,19-7-11-21(26)12-8-19)17-27-16-18-5-4-6-23(15-18)28-22-13-9-20(25)10-14-22/h4-15H,3,16-17H2,1-2H3 |
InChI-Schlüssel |
SJJZSGUACREAME-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(COCC1=CC(=CC=C1)OC2=CC=C(C=C2)Br)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


